![molecular formula C5H4ClF6NO B13505983 N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride](/img/structure/B13505983.png)
N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride
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Overview
Description
N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride is a chemical compound with the molecular formula C5H4ClF6NO. It is known for its unique properties due to the presence of trifluoroethyl groups, which impart significant electron-withdrawing effects. This compound is used in various chemical reactions and has applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride can be synthesized through the reaction of N,N-bis(2,2,2-trifluoroethyl)amine with phosgene. The reaction typically takes place in an inert solvent such as dichloromethane under controlled temperature conditions to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated systems to ensure safety and efficiency. The process includes the careful handling of phosgene, a toxic and hazardous reagent, under stringent safety protocols .
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted carbamoyl derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form N,N-bis(2,2,2-trifluoroethyl)carbamic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate and extent of the reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted carbamoyl derivatives are formed.
Hydrolysis Products: The primary products are N,N-bis(2,2,2-trifluoroethyl)carbamic acid and hydrochloric acid.
Scientific Research Applications
N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride is a chemical compound with diverse applications in scientific research, including chemistry, biology, medicine, and industry. It is utilized as a reagent in organic synthesis for preparing trifluoroethylated compounds, modifying biomolecules to enhance their stability and activity, and in drug development to improve the pharmacokinetic properties of drugs.
Synthesis and Production
This compound is typically synthesized through the reaction of 2,2,2-trifluoroethylamine with phosgene or triphosgene under controlled conditions to ensure high purity. The general reaction scheme is:2,2,2 trifluoroethylamine+phosgene→N N bis 2 2 2 trifluoroethyl carbamoyl chlorideIn industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield, with careful management of phosgene or triphosgene due to their toxic nature.
Chemical Reactions
This compound undergoes several types of chemical reactions:
- Substitution Reactions: Reacts with nucleophiles like amines and alcohols to form corresponding carbamates and ureas.
- Hydrolysis: In the presence of water, it hydrolyzes to form N,N-bis(2,2,2-trifluoroethyl)carbamic acid and hydrochloric acid.
Common reagents and conditions include nucleophiles (amines, alcohols) and solvents such as dichloromethane and tetrahydrofuran, under room temperature to moderate heating. Carbamates are major products formed by the reaction with alcohols.
Scientific Research Applications
This compound has applications in chemistry, biology, and medicine:
- Chemistry: It serves as a reagent in organic synthesis for the preparation of trifluoroethylated compounds.
- Biology: It is employed in modifying biomolecules to enhance their stability and activity.
- Medicine: It is investigated for potential use in drug development because it can introduce trifluoroethyl groups, which can improve the pharmacokinetic properties of drugs.
- Industry: It is used in the production of specialty chemicals and materials with enhanced thermal and chemical stability.
Mechanism of Action
The mechanism of action of N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride involves the formation of reactive intermediates that can interact with various molecular targets. The electron-withdrawing trifluoroethyl groups enhance the reactivity of the carbamoyl chloride, making it a potent electrophile in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- N,N-bis(2-chloroethyl)carbamoyl chloride
- N-methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride
- Bis(2,2,2-trifluoroethyl) ether
Uniqueness
N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride is unique due to the presence of two trifluoroethyl groups, which significantly enhance its reactivity and stability compared to similar compounds. This makes it particularly useful in applications requiring high reactivity and selectivity .
Biological Activity
N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride is a fluorinated compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C5H4ClF6NO
- Molecular Weight : 243.5 g/mol
- CAS Number : 1383776-76-8
The biological activity of this compound is primarily attributed to its ability to introduce trifluoroethyl groups into various biomolecules. These groups enhance the stability and reactivity of the molecules, making them valuable in drug development and other applications. The compound undergoes hydrolysis in aqueous environments, forming N,N-bis(2,2,2-trifluoroethyl)carbamic acid and hydrochloric acid, which may also contribute to its biological effects.
Biological Applications
- Modification of Biomolecules : The compound is employed to modify biomolecules to improve their stability and activity. This modification can enhance pharmacokinetic properties, making it a candidate for drug development.
- Potential Anticancer Activity : Research indicates that trifluoroethylated compounds can exhibit significant anticancer properties. For instance, a trifluoroethyl analogue demonstrated reasonable activity against cancer cell lines with a mean GI50 of 10.7 µM . This suggests that this compound could be explored further for its potential in cancer therapeutics.
- Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit enzymes such as inducible nitric oxide synthase (iNOS), which is involved in various pathological processes including inflammation and cancer . The introduction of trifluoroethyl groups may enhance interactions with target enzymes or receptors.
Case Studies and Experimental Data
A study investigating the biological activities of fluorinated compounds highlighted that the introduction of trifluoroethyl groups can significantly alter the fat solubility and metabolic stability of drugs. This modification leads to enhanced absorption and distribution characteristics .
In a comparative analysis with other similar compounds:
- N,N-bis(2,2,2-trifluoroethyl)urea and N,N-bis(2,2,2-trifluoroethyl)carbamic acid were evaluated for their reactivity profiles.
- This compound exhibited superior stability and versatility in chemical synthesis compared to these related compounds.
Data Table: Comparison of Related Compounds
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Potential anticancer | Hydrolysis to form active intermediates |
N,N-bis(2,2,2-trifluoroethyl)urea | Moderate enzyme inhibition | Interaction with iNOS |
N,N-bis(2,2,2-trifluoroethyl)carbamic acid | Limited pharmacological | Hydrolysis product with reduced activity |
Future Directions
The unique properties of this compound suggest several avenues for future research:
- Drug Development : Further studies are needed to evaluate its efficacy as an anticancer agent and its potential use in other therapeutic areas.
- Mechanistic Studies : Investigating the specific molecular targets and pathways influenced by this compound could provide insights into its biological activity.
- Synthesis Optimization : Developing more efficient synthetic routes for this compound could enhance its availability for research and application.
Properties
Molecular Formula |
C5H4ClF6NO |
---|---|
Molecular Weight |
243.53 g/mol |
IUPAC Name |
N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride |
InChI |
InChI=1S/C5H4ClF6NO/c6-3(14)13(1-4(7,8)9)2-5(10,11)12/h1-2H2 |
InChI Key |
PMOHCPXREIEFHF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)N(CC(F)(F)F)C(=O)Cl |
Origin of Product |
United States |
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